molecular formula C7H4F3NO2S B1633752 3-(Trifluoromethylthio)nitrobenzene CAS No. 370-47-8

3-(Trifluoromethylthio)nitrobenzene

Cat. No.: B1633752
CAS No.: 370-47-8
M. Wt: 223.17 g/mol
InChI Key: LCYLLPJRCOQTHG-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylthio (-SCF₃) Group in Molecular Design

The trifluoromethylthio group has emerged as a crucial substituent in modern molecular design, prized for its unique combination of properties that can dramatically influence a molecule's behavior. researchgate.net

The -SCF₃ group is a potent electron-withdrawing group. researchgate.netresearchgate.net This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the sulfur atom and, consequently, from the aromatic ring to which it is attached. This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack. ucalgary.cayoutube.com The decreased electron density on the aromatic ring can also facilitate reactions with nucleophiles. mdpi.com

The introduction of a trifluoromethylthio group can significantly alter a molecule's physical and chemical properties. It is one of the most lipophilic functional groups, which can enhance a molecule's ability to cross cell membranes, a valuable trait in drug design. researchgate.net This increased lipophilicity can improve the pharmacokinetic properties of drug candidates. researchgate.net Furthermore, the -SCF₃ group can enhance the metabolic stability of a molecule by making it less prone to oxidation. researchgate.net

Importance of Nitrobenzene (B124822) Derivatives in Organic Chemistry

Nitrobenzene and its derivatives are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group. mdpi.comresearchgate.net

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. ucalgary.ca More importantly, the nitro group can be readily transformed into a wide array of other functional groups. For instance, it can be reduced to form anilines, which are precursors to a vast range of compounds including dyes, pharmaceuticals, and polymers. wikipedia.org The nitro group can also be reduced to intermediate oxidation states, yielding compounds such as nitrosobenzenes, azoxybenzenes, and hydrazobenzenes. wikipedia.orgorgsyn.org This versatility makes nitroaromatics key intermediates in multi-step syntheses. researchgate.net

In 3-(Trifluoromethylthio)nitrobenzene, the nitro group is positioned at the meta position relative to the trifluoromethylthio group. This substitution pattern is a direct consequence of the directing effects of the trifluoromethylthio group during the nitration of trifluoromethylthiobenzene. The electron-withdrawing nature of the -SCF₃ group directs the incoming nitro group to the meta position. This specific arrangement of the two powerful electron-withdrawing groups significantly influences the chemical reactivity of the benzene (B151609) ring, making it a unique substrate for further chemical transformations.

Overview of Research on this compound and Related Structures

Research on this compound and related structures is driven by the desire to create novel molecules with specific electronic properties for applications in medicinal chemistry and materials science. mdpi.combohrium.comscilit.com The combination of the highly lipophilic and electron-withdrawing -SCF₃ group with the versatile nitro group offers a powerful platform for the synthesis of complex and functionally diverse molecules. researchgate.netmdpi.com Studies often focus on the further functionalization of the aromatic ring or the transformation of the nitro group to explore the potential of these compounds as building blocks for new pharmaceuticals and advanced materials. The unique electronic nature of these scaffolds also makes them interesting subjects for mechanistic studies in organic reactions. researchgate.net

Historical Context of Fluorinated Aromatic Compound Synthesis

The journey of synthesizing fluorinated aromatic compounds is a rich narrative of chemical discovery and innovation that spans over a century. Early explorations into organofluorine chemistry were fraught with challenges due to the extreme reactivity of elemental fluorine and the difficulties in handling highly corrosive fluorinating agents.

The story begins in the late 18th century with the characterization of hydrofluoric acid by Carl Wilhelm Scheele in 1771. wikipedia.org However, it was not until 1886 that Henri Moissan successfully isolated elemental fluorine, a feat that earned him a Nobel Prize and opened the door to the synthesis of the first organofluorine compounds. wikipedia.orgnih.gov Initial attempts to directly fluorinate aromatic compounds like benzene often resulted in violent reactions and decomposition. nih.gov

A significant breakthrough came in 1927 when Günter Schiemann and his student, Balz, developed the Balz-Schiemann reaction. nih.gov This method, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, provided the first reliable and relatively mild method for introducing a single fluorine atom onto an aromatic ring. nih.govnumberanalytics.com This reaction remains a cornerstone of aromatic fluorination to this day.

Another pivotal development was the introduction of halogen-exchange (Halex) reactions. In 1936, Gottlieb reported the synthesis of fluoroaromatic compounds via the nucleophilic substitution of an aryl chloride with potassium fluoride (B91410). nih.gov This method proved particularly effective for aromatic systems activated by electron-withdrawing groups.

The mid-20th century witnessed a surge in the development of new fluorinating agents. The handling of gaseous and highly toxic reagents like elemental fluorine spurred the quest for safer and more manageable alternatives. This led to the development of electrophilic fluorinating agents, which are reagents that deliver a "fluorine cation" equivalent to a nucleophilic substrate. A notable example is the family of N-F reagents, such as N-fluoro-2,4,6-trimethylpyridinium triflate, which offered a more controlled way to perform electrophilic fluorination. beilstein-journals.org

The latter half of the 20th century and the early 21st century have been marked by the advent of transition-metal-catalyzed fluorination reactions. numberanalytics.com These methods, often employing palladium or copper catalysts, have significantly expanded the scope of aromatic fluorination, allowing for the synthesis of complex fluorinated arenes with high selectivity and functional group tolerance. numberanalytics.comacs.org

Year Key Development Significance
1886 Isolation of elemental fluorine by Henri Moissan. wikipedia.orgnih.govPaved the way for the synthesis of organofluorine compounds.
1927 Development of the Balz-Schiemann reaction. nih.govFirst reliable method for synthesizing aryl fluorides.
1936 Introduction of halogen-exchange (Halex) reactions for fluoroaromatics. nih.govProvided a practical route to activated fluoroaromatic compounds.
Mid-20th Century Development of electrophilic N-F fluorinating agents. beilstein-journals.orgOffered safer and more controlled fluorination methods.
Late 20th - Early 21st Century Emergence of transition-metal-catalyzed fluorination. numberanalytics.comacs.orgExpanded the scope and applicability of aromatic fluorination.

Evolution of Synthetic Strategies for Aryl Trifluoromethyl Thioethers

The synthesis of aryl trifluoromethyl thioethers (ArSCF3) has undergone a remarkable evolution, driven by the increasing recognition of the trifluoromethylthio group's importance in medicinal chemistry and materials science. nih.govresearchgate.net Early methods were often harsh and limited in scope, but modern techniques offer much greater efficiency and functional group compatibility.

The initial approaches to ArSCF3 synthesis were indirect and involved multiple steps. One of the earliest methods was the halogen-exchange reaction of aryl trichloromethyl thioethers (ArSCCl3) with antimony trifluoride (SbF3) or hydrogen fluoride (HF). magtech.com.cn While effective, this method required the preparation of the trichloromethylated precursor and often involved hazardous reagents.

The direct introduction of the -SCF3 group into an aromatic ring presented a significant synthetic challenge. Early attempts focused on the use of highly reactive and toxic trifluoromethanesulfenyl chloride (CF3SCl), a gas that is difficult to handle. acs.org The development of more stable and user-friendly trifluoromethylthiolating reagents was a major turning point.

In the latter part of the 20th century, several electrophilic trifluoromethylthiolating reagents were developed. These reagents, such as N-(trifluoromethylthio)phthalimide and trifluoromethyl trifluoromethanethiosulfonate, allowed for the direct trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds. nih.gov

A significant advancement came with the development of radical trifluoromethylthiolation methods. These reactions often utilize a radical initiator to generate a trifluoromethylthio radical (•SCF3), which can then react with an aromatic substrate. This approach has proven to be quite versatile.

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of ArSCF3 compounds. magtech.com.cn These methods typically involve the coupling of an aryl halide or boronic acid with a trifluoromethylthiolating agent in the presence of a palladium or copper catalyst. These reactions have greatly expanded the scope of ArSCF3 synthesis, allowing for the preparation of a wide variety of functionalized products with high efficiency and selectivity. acs.org The development of dual catalytic systems, for instance using an iron(III) salt and a Lewis base, has enabled even milder and more rapid trifluoromethylthiolation of arenes. acs.orgnih.gov

Synthetic Strategy Description Key Features
Halogen-Exchange Fluorination of aryl trichloromethyl thioethers (ArSCCl3) using reagents like SbF3 or HF. magtech.com.cnIndirect, multi-step process; often harsh reaction conditions.
Electrophilic Trifluoromethylthiolation Direct introduction of the -SCF3 group using electrophilic reagents like N-(trifluoromethylthio)phthalimide. nih.govSuitable for electron-rich aromatics; development of bench-stable reagents was a key advance.
Radical Trifluoromethylthiolation Generation of a trifluoromethylthio radical (•SCF3) that reacts with an aromatic substrate.Versatile method applicable to a range of aromatic systems.
Transition-Metal-Catalyzed Cross-Coupling Coupling of aryl halides or boronic acids with a trifluoromethylthiolating agent using Pd or Cu catalysts. magtech.com.cnacs.orgHigh efficiency and selectivity; broad substrate scope and functional group tolerance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-3-(trifluoromethylsulfanyl)benzene
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InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYLLPJRCOQTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059900
Record name m-Nitrophenyl trifluoromethyl sulfide
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Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

370-47-8
Record name 1-Nitro-3-[(trifluoromethyl)thio]benzene
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Record name Benzene, 1-nitro-3-((trifluoromethyl)thio)-
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Record name Benzene, 1-nitro-3-[(trifluoromethyl)thio]-
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Record name m-Nitrophenyl trifluoromethyl sulfide
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Record name 1-nitro-3-[(trifluoromethyl)thio]benzene
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Record name 3-Nitrophenyl trifluoromethyl sulfide
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Advanced Synthetic Methodologies for 3 Trifluoromethylthio Nitrobenzene

Direct Trifluoromethylthiolation Approaches to Aryl Systems

Direct C-H trifluoromethylthiolation of aromatic rings represents the most straightforward and atom-economical approach to aryl trifluoromethyl thioethers. These methods can be broadly categorized into electrophilic and nucleophilic strategies, each with its own set of reagents and reaction conditions tailored for specific substrates.

Electrophilic Trifluoromethylthiolation of Substituted Benzenes

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that delivers an electrophilic "SCF₃" species. The nitro group in nitrobenzene (B124822) is strongly deactivating, making direct electrophilic substitution challenging. Therefore, these methods are generally more applicable to activated benzene (B151609) derivatives, which can then be converted to the desired nitro compound through subsequent nitration.

Metal-Free Acid-Promoted Methods (e.g., using PhNHSCF₃, ArNHSCF₃ type reagents)

Metal-free approaches for electrophilic trifluoromethylthiolation offer the advantage of avoiding transition metal contamination in the final products. Acid promoters are often employed to enhance the electrophilicity of the trifluoromethylthiolating reagent.

One notable example is the use of N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) and its derivatives in the presence of a Brønsted or Lewis acid. rsc.org For instance, the trifluoromethylthiolation of phenols, which are activated aromatic systems, has been successfully achieved using PhNHSCF₃ with promoters like boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH). rsc.org The reaction with phenols unsubstituted at the para position leads exclusively to the para-trifluoromethylthiolated product. rsc.org This selectivity is driven by the strong directing effect of the hydroxyl group. Subsequent nitration of the resulting 4-(trifluoromethylthio)phenol (B1307856) could then yield the desired 3-nitro-4-(trifluoromethylthio)phenol, a constitutional isomer of the target molecule.

ReagentAcid PromoterSubstrate ExampleProductReference
PhNHSCF₃BF₃·Et₂OPhenol4-(Trifluoromethylthio)phenol rsc.org
PhNHSCF₃TfOHAnisole4-(Trifluoromethylthio)anisole rsc.org
Reagent-Based Electrophilic Trifluoromethylthiolation (e.g., N-trifluoromethylthiophthalimide, saccharin-based reagents)

A variety of shelf-stable, crystalline reagents have been developed for electrophilic trifluoromethylthiolation, offering improved handling and reactivity compared to gaseous or highly toxic alternatives. Among these, N-trifluoromethylthiophthalimide and saccharin-based reagents are prominent.

N-Trifluoromethylthiosaccharin has emerged as a highly reactive and versatile reagent for the trifluoromethylthiolation of electron-rich arenes and heterocycles. ccspublishing.org.cnsnnu.edu.cnnih.gov Its reactivity can be enhanced by Lewis or Brønsted acids. For example, iron(III) and gold(III) catalysts have shown complementary activity for the trifluoromethylthiolation of various substrates using this reagent. snnu.edu.cn The reaction likely proceeds through a Friedel-Crafts-type mechanism. snnu.edu.cn While direct trifluoromethylthiolation of nitrobenzene with these reagents is not reported, they are effective for activated systems that could be precursors to nitro-substituted aryl trifluoromethyl thioethers.

A dual catalytic system employing iron(III) chloride and diphenyl selenide (B1212193) has been shown to be effective for the trifluoromethylthiolation of arenes with N-trifluoromethylthiosaccharin under mild conditions. nih.govacs.org This method has been successfully applied to a range of substrates, including anisoles and phenols. nih.govacs.org

ReagentCatalyst/PromoterSubstrate ExampleProductReference
N-TrifluoromethylthiosaccharinMe₃SiCl or TfOHIndole3-(Trifluoromethylthio)indole ccspublishing.org.cnnih.gov
N-TrifluoromethylthiosaccharinFeCl₃ or AuCl₃N-MethylindoleN-Methyl-3-(trifluoromethylthio)indole snnu.edu.cn
N-TrifluoromethylthiosaccharinFeCl₃ / Diphenyl selenideAnisole4-(Trifluoromethylthio)anisole nih.govacs.org
Superacid Conditions and Superelectrophilic Intermediates

The use of superacids can generate highly reactive, superelectrophilic trifluoromethylthiolating species, enabling the functionalization of even deactivated aromatic rings. While specific examples for the direct trifluoromethylthiolation of nitrobenzene under these conditions are scarce in the provided context, the principle relies on protonating the electrophilic reagent to create a more potent electrophile. A combination of a triptycenyl sulfide (B99878) catalyst and triflic acid (TfOH) has been reported to enhance the electrophilicity of the SCF₃ fragment from a saccharin-based reagent, allowing for the direct trifluoromethylthiolation of unactivated aromatics at room temperature. acs.orgnih.gov This suggests the potential for applying such strong acid-catalyzed systems to moderately deactivated substrates.

Nucleophilic Trifluoromethylthiolation Strategies

Nucleophilic trifluoromethylthiolation provides an alternative pathway, particularly for the synthesis of aryl trifluoromethyl thioethers from precursors that are amenable to nucleophilic aromatic substitution or through reactions involving aryne intermediates.

Utilizing Silver Trifluoromethanethiolate (AgSCF₃) and Related Nucleophiles

Silver trifluoromethanethiolate (AgSCF₃) is a key nucleophilic trifluoromethylthiolating reagent. rsc.org It can be used in various transformations, including the trifluoromethylthiolation of arynes. rsc.orgnih.gov Arynes, generated in situ from ortho-dihaloarenes or ortho-silyl aryl triflates, can be trapped by AgSCF₃ to afford ortho-trifluoromethylthiolated arenes. nih.gov For instance, a one-pot trifluoromethylthiolation-iodination of arynes using AgSCF₃ and 1-iodophenylacetylene has been described. nih.gov

Furthermore, AgSCF₃ can be used to generate electrophilic trifluoromethylthiolating reagents in situ. For example, the reaction of AgSCF₃ with N-bromosaccharin produces N-trifluoromethylthiosaccharin. snnu.edu.cn Similarly, reaction with carbon disulfide (CS₂) can lead to the formation of AgSCF₃. chinesechemsoc.org While direct nucleophilic aromatic substitution of a nitro group by AgSCF₃ is not typically feasible, this reagent is crucial for preparing other key reagents in the synthesis of trifluoromethylthiolated compounds. nih.gov

ReagentReaction TypeSubstrate PrecursorIntermediateProduct ExampleReference
AgSCF₃Aryne Trapping2-Silylaryl triflateBenzyneo-(Trifluoromethylthio)aryl derivative rsc.orgnih.gov
AgSCF₃Reagent PreparationN-Bromosaccharin-N-Trifluoromethylthiosaccharin snnu.edu.cn

Transition Metal-Catalyzed Trifluoromethylthiolation

Transition metal catalysis offers powerful and versatile methods for forming carbon-sulfur bonds, including the introduction of the trifluoromethylthio group.

Copper-catalyzed reactions have become a cornerstone for the introduction of trifluoromethyl groups and related fluoroalkyl moieties. nih.gov These methods can be applied to the direct trifluoromethylthiolation of aromatic C-H bonds, providing an atom-economical route to aryl-SCF₃ compounds. For instance, the copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids using TMSCF₃ (trimethyl(trifluoromethyl)silane) and elemental sulfur has been demonstrated as an effective method. nih.gov

In a typical reaction involving a radical mechanism, a copper catalyst can facilitate the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as CF₃SO₂Na (sodium trifluoromethanesulfinate). nih.gov This radical can then be trapped by a sulfur source or an aryl substrate to forge the C-SCF₃ bond. The proposed mechanism often involves the initial formation of a CuCF₃ species, which then participates in the catalytic cycle. nih.gov The compatibility of these copper-catalyzed systems with various functional groups makes them highly valuable in synthetic chemistry. cncb.ac.cn

Table 1: Examples of Copper-Catalyzed Trifluoromethylthiolation

Aryl Substrate Trifluoromethylthiolating Reagent Catalyst Conditions Product Yield Reference
Aryl Boronic Acid TMSCF₃ / S₈ Cu(OTf)₂ DCE, 80 °C Aryl-SCF₃ Good nih.gov
Imidazoheterocycle CF₃SO₂Na Cu(OAc)₂ TBHP, DCE, 80 °C Heteroaryl-SCF₃ Moderate to Good nih.gov

Palladium-catalyzed cross-coupling reactions are a premier tool for the formation of C-C and C-heteroatom bonds. rsc.org These methods have been extended to the synthesis of aryl trifluoromethyl thioethers through the coupling of an aryl halide or pseudohalide (Ar-X) with a trifluoromethylthiolating agent. nih.govmit.edu

The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The Ar-Pd-X complex reacts with a trifluoromethylthiolating reagent (e.g., a metal-SCF₃ salt), transferring the SCF₃ group to the palladium center to form an Ar-Pd-SCF₃ complex.

Reductive Elimination: The Ar-Pd-SCF₃ intermediate eliminates the final product, Ar-SCF₃, and regenerates the active palladium(0) catalyst. youtube.com

The success of these reactions often depends on the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity. nih.gov These methods are valued for their broad substrate scope and tolerance of various functional groups, allowing for late-stage functionalization of complex molecules. nih.govmit.edu

Table 2: Palladium-Catalyzed Trifluoromethylthiolation of Aryl Chlorides

*Ligand 6 refers to a specific biaryl phosphine (B1218219) ligand detailed in the cited reference.

Radical Trifluoromethylthiolation Approaches

Radical-based methods have emerged as powerful alternatives for constructing C-SCF₃ bonds, often proceeding under mild conditions with high functional group tolerance. nih.gov

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radical intermediates. nih.gov This strategy has been successfully applied to the S-trifluoromethylation of thio-precursors, such as thiols (Ar-SH). bohrium.commst.eduacs.org

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. bohrium.com This can involve the oxidation or reduction of a trifluoromethyl source to generate a trifluoromethyl radical (•CF₃). For example, reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) are common precursors for the •CF₃ radical. bohrium.comacs.org The generated •CF₃ radical is then trapped by a thiol to form the desired aryl trifluoromethyl thioether (Ar-SCF₃) and a thiyl radical, which continues the radical chain.

This approach is attractive due to its mild reaction conditions (often room temperature) and the use of cost-effective and environmentally benign reagents and catalysts. bohrium.commst.edu Organic dyes can be used as metal-free photocatalysts, further enhancing the sustainability of the method. bohrium.commst.edu

Table 3: Photoredox-Catalyzed S-Trifluoromethylation of Thiols

Thiol Precursor CF₃ Source Photocatalyst Conditions Yield Reference
4-Methylbenzenethiol Langlois Reagent Diacetyl Blue LED, Acetone, RT, 48h 81% bohrium.commst.edu
4-Chlorobenzenethiol CF₃SO₂Cl 3DPA2FBN Blue LED, MeCN, RT 92% acs.orgnih.gov
2-Naphthalenethiol Langlois Reagent Diacetyl Blue LED, Acetone, RT, 48h 75% mst.edu

Arylazo sulfones (Ar-N=N-SO₂R) have emerged as versatile precursors for generating aryl radicals under visible-light irradiation. acs.orgresearchgate.netrsc.org A notable advantage of this method is that it can often proceed without the need for an external photocatalyst or metal catalyst, as the arylazo sulfone itself absorbs visible light to initiate the reaction. acs.orgnih.gov

Upon irradiation with visible light, the arylazo sulfone undergoes decomposition to produce an aryl radical (Ar•), a sulfonyl radical (RSO₂•), and nitrogen gas (N₂). rsc.org The generated aryl radical can then be intercepted by a suitable trifluoromethylthiolating agent to form the target aryl-SCF₃ compound. S-Trifluoromethyl arylsulfonothioates are one class of effective reagents for this transformation. acs.orgresearchgate.net This metal-free approach is suitable for preparing both electron-rich and electron-poor SCF₃-substituted aromatics. acs.org

The typical procedure involves dissolving the arylazo sulfone and the trifluoromethylthiolating agent in a suitable solvent and irradiating the mixture with visible light until the starting material is consumed. acs.org

Table 4: Metal-Free Trifluoromethylthiolation using Arylazo Sulfones

Arylazo Sulfone Trifluoromethylthiolating Agent Solvent Conditions Yield Reference
4-Methoxyphenylazo methyl sulfone S-(trifluoromethyl) benzenesulfonothioate DMSO Blue LED, RT, 12h 75% acs.org
4-Nitrophenylazo methyl sulfone S-(trifluoromethyl) benzenesulfonothioate DMSO Blue LED, RT, 12h 62% acs.org
Phenylazo methyl sulfone S-(trifluoromethyl) benzenesulfonothioate DMSO Blue LED, RT, 12h 58% acs.org

Indirect Synthetic Pathways Involving a Trifluoromethyl Thio Group Precursor

The construction of the aryl-SCF₃ bond is often achieved indirectly, starting from precursors that are subsequently converted into the desired trifluoromethylthio group. These methods circumvent the direct use of potentially unstable or inaccessible trifluoromethylthiolating agents.

Halogen-Fluorine Exchange Reactions

A classical and robust method for synthesizing trifluoromethylthioethers involves a halogen-fluorine exchange reaction on a corresponding trichloromethyl thioether precursor. This two-step process begins with the synthesis of an aryl trichloromethyl sulfide, which is then treated with a fluorinating agent to replace the chlorine atoms with fluorine.

The initial precursor, aryl trichloromethyl sulfide (ArSCCl₃), is typically prepared by the chlorination of an aryl methyl sulfide or via the reaction of a thiophenol with carbon tetrachloride in the presence of a base. The subsequent and crucial step is the fluorination. A common and effective reagent for this transformation is antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity. Anhydrous hydrogen fluoride (B91410) (HF) is also a viable, albeit more hazardous, fluorinating agent used in industrial settings. The reaction proceeds by sequentially replacing the three chlorine atoms with fluorine atoms to yield the final aryl trifluoromethyl sulfide. d-nb.info

Table 1: Halogen-Fluorine Exchange for Aryl Trifluoromethyl Thioether Synthesis

PrecursorFluorinating AgentConditionsProductNotes
Aryl Trichloromethyl Sulfide (ArSCCl₃)SbF₃ / SbCl₅ (cat.)Heating, neat or in a high-boiling solventAryl Trifluoromethyl Sulfide (ArSCF₃)A widely used method for synthesizing various trifluoromethyl aromatic compounds. d-nb.info
Aryl Trichloromethyl Sulfide (ArSCCl₃)Anhydrous HFHigh pressure and temperatureAryl Trifluoromethyl Sulfide (ArSCF₃)Primarily used in industrial-scale synthesis due to handling requirements.

Incorporation of CF₃ Group to Sulfur Atom Containing Substrates

This approach involves the direct trifluoromethylation of sulfur-containing starting materials, such as thiols (mercaptans) or disulfides. The development of stable and effective electrophilic trifluoromethylating and trifluoromethylthiolating reagents has made this a versatile and widely used strategy.

Aryl thiols (ArSH) are common substrates for this transformation. They can be reacted with electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents), to form the C-S bond. nih.gov Alternatively, electrophilic trifluoromethylthiolating reagents, which deliver the entire SCF₃ group, are highly effective. Reagents like N-trifluoromethylthiodibenzenesulfonimide and trifluoromethanesulfenamide react efficiently with thiols under mild conditions to yield aryl trifluoromethyl sulfides. beilstein-journals.orgrsc.org The reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.

Table 2: Trifluoromethylthiolation of Aryl Thiols

SubstrateReagentConditionsProductYield
ThiophenolN-TrifluoromethylthiodibenzenesulfonimideKF, MeCN, rt, 3 hPhenyl trifluoromethyl sulfideHigh Yield
4-MethoxythiophenolTrifluoromethanesulfenamideMSA, DCM, rt, 12 h4-Methoxyphenyl trifluoromethyl sulfide94%
Aromatic and Aliphatic Thiols1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent)CH₂Cl₂, rtCorresponding trifluoromethyl sulfides51-99% nih.gov

Derivatization of Pre-existing Thioethers to Trifluoromethyl Thioethers

The conversion of a pre-existing, simple thioether, such as an aryl methyl sulfide (ArSCH₃), into an aryl trifluoromethyl sulfide (ArSCF₃) represents another indirect pathway. This transformation is typically more demanding than starting from a thiol and generally proceeds via a two-step sequence.

The first step involves the exhaustive chlorination of the methyl group using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV irradiation. This converts the methyl thioether into the corresponding trichloromethyl thioether (ArSCCl₃). This intermediate is then subjected to the halogen-fluorine exchange conditions described previously (Section 2.2.1), treating it with a fluorinating agent like SbF₃ to yield the final aryl trifluoromethyl sulfide. This method, while effective, requires harsh conditions and the handling of corrosive reagents.

Integration of the Nitro Group: Synthetic Routes to Nitrobenzene Scaffolds

The final step in the synthesis of 3-(trifluoromethylthio)nitrobenzene is the introduction of the nitro (NO₂) group onto the aromatic ring. This can be achieved either by direct nitration of the (trifluoromethylthio)benzene scaffold or by constructing the nitro-substituted ring system from acyclic precursors.

Nitration of Substituted Benzenes

The most direct route to this compound is the electrophilic aromatic substitution of (trifluoromethylthio)benzene. The trifluoromethylthio (SCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring through the sulfur atom. Consequently, the SCF₃ group is a deactivating and meta-directing substituent.

The nitration is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.comchemguide.co.uk The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com The deactivated benzene ring of (trifluoromethylthio)benzene then attacks the nitronium ion. Due to the meta-directing nature of the SCF₃ group, the nitro group is predominantly installed at the 3-position, yielding the desired product. beilstein-journals.org

Reaction Scheme for Nitration:

(trifluoromethylthio)benzene + HNO₃ / H₂SO₄ → this compound + H₂O

The reaction temperature is typically controlled, often not exceeding 50°C, to minimize the formation of dinitrated byproducts. chemguide.co.uk

[3+3] Annulation Protocols for Polysubstituted Nitrobenzenes

An alternative and more convergent strategy involves constructing the polysubstituted nitrobenzene ring from acyclic precursors using an annulation reaction. A [3+3] annulation protocol provides a powerful method for synthesizing highly substituted aromatic systems in a single ring-forming step.

In this context, polysubstituted nitrobenzenes can be synthesized from Morita-Baylis-Hillman (MBH) adducts. rsc.orgresearchgate.netpsu.eduorganic-chemistry.orgrsc.org A notable example involves the reaction of Baylis-Hillman acetates, which serve as a 1,3-dielectrophilic component, with 1,3-dinitroalkanes, which act as the 1,3-dinucleophilic component. researchgate.net This strategy allows for the assembly of a six-membered ring with predetermined substitution patterns, including the nitro group. The reaction is typically base-mediated, and subsequent elimination and aromatization steps lead to the final nitrobenzene derivative. This method offers a high degree of flexibility for creating complex substitution patterns that might be difficult to achieve through sequential electrophilic substitution reactions.

Table 3: Representative [3+3] Annulation for Nitrobenzene Synthesis

1,3-Dielectrophile Component1,3-Dinucleophile ComponentConditionsProduct TypeReference
Baylis-Hillman Acetate1,3-DinitroalkaneBase (e.g., DBU), Solvent (e.g., CH₃CN)Polysubstituted Nitrobenzene researchgate.net
Morita-Baylis-Hillman BromideDiethyl GlutaconateCs₂CO₃, DMF, 90 °CPolysubstituted Benzene-1,3-dicarboxylate psu.edu

Diels-Alder Reactions for Fluorinated Aromatic Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be adapted for the construction of fluorinated aromatic systems. masterorganicchemistry.com While direct synthesis of this compound via a single Diels-Alder step is not commonly documented, the principles of this cycloaddition can be applied to create substituted benzene precursors. The strategy typically involves the [4+2] cycloaddition of a diene and a dienophile, followed by an aromatization step. masterorganicchemistry.com

In the context of fluorinated compounds, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are particularly relevant. elsevier.comfrontiersin.org For instance, a plausible, though hypothetical, route could involve a diene bearing a trifluoromethylthio (-SCF₃) group reacting with a nitro-substituted dienophile. The subsequent aromatization of the resulting cycloadduct, likely through the elimination of a small molecule, would yield the aromatic core.

A key consideration is the electronic nature of the reactants. The Diels-Alder reaction is generally favored between an electron-rich diene and an electron-poor dienophile (normal electron demand) or vice-versa (inverse electron demand). frontiersin.org The presence of the electron-withdrawing -SCF₃ group on the diene would necessitate a highly electron-rich or reactive dienophile to achieve a successful cycloaddition.

Table 1: Hypothetical Diels-Alder Approach to a Substituted Benzene Core

Diene ComponentDienophile ComponentIntermediate ProductAromatization StepFinal Aromatic Product
1-(Trifluoromethylthio)buta-1,3-dieneNitroethene4-(Trifluoromethylthio)-5-nitrocyclohexeneDehydrogenation(Trifluoromethylthio)nitrobenzene (isomer mixture)

This table represents a conceptual pathway and not experimentally verified data for this specific target molecule.

The regioselectivity of the Diels-Alder reaction would be a critical factor in determining the final substitution pattern on the benzene ring. youtube.com The directing effects of both the -SCF₃ group on the diene and the nitro group on the dienophile would need to be carefully considered to favor the formation of the 1,3-substituted pattern.

Sequential Synthesis Strategies for this compound

Introduction of -SCF₃ Group Prior to Nitration

This strategy begins with the synthesis of (trifluoromethylthio)benzene, followed by electrophilic aromatic nitration. The synthesis of the starting material, (trifluoromethylthio)benzene, can be achieved through various methods, often involving the reaction of a thiophenol precursor with a trifluoromethylating agent.

Once (trifluoromethylthio)benzene is obtained, the next step is nitration. The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivating nature means that forcing conditions are required for the nitration reaction, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk

The -SCF₃ group, similar to the -CF₃ group, is a meta-director. masterorganicchemistry.comyoutube.com This directing effect is due to the strong inductive electron withdrawal, which deactivates the ortho and para positions more than the meta position, making the latter the most favorable site for electrophilic attack.

Reaction Scheme: C₆H₅SCF₃ + HNO₃/H₂SO₄ → 3-NO₂-C₆H₄-SCF₃ + H₂O

The reaction yields this compound as the major product, with smaller amounts of ortho and para isomers.

Table 2: Nitration of (Trifluoromethylthio)benzene

ReactantReagentsKey ConditionsMajor ProductIsomeric Byproducts
(Trifluoromethylthio)benzeneConc. HNO₃, Conc. H₂SO₄Elevated TemperatureThis compound2- and 4-(Trifluoromethylthio)nitrobenzene

Nitration Followed by -SCF₃ Introduction

This alternative route involves nitrating benzene first to form nitrobenzene, followed by the introduction of the -SCF₃ group. Introducing a nucleophilic -SCF₃ group onto the electron-deficient nitrobenzene ring is challenging via electrophilic substitution. However, nucleophilic aromatic substitution (SₙAr) provides a viable pathway. wikipedia.orgmasterorganicchemistry.com

For an SₙAr reaction to proceed, a good leaving group must be present on the aromatic ring, and the ring must be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org Therefore, this strategy would require starting with a substrate like 1-chloro-3-nitrobenzene (B92001) or 1-bromo-3-nitrobenzene. The nitro group at the meta position does not effectively stabilize the Meisenheimer complex intermediate required for SₙAr, making this pathway less efficient compared to starting with an ortho or para halonitrobenzene. masterorganicchemistry.comlibretexts.org

A more modern approach involves the direct trifluoromethylthiolation of an aryl diazonium salt, which can be considered a variation of this synthetic sequence.

Functional Group Interconversions on a Pre-formed Aromatic Core

Functional group interconversions (FGI) offer a versatile strategy for synthesizing this compound, often providing access to the target molecule through milder and more selective reaction pathways. A prominent example involves the use of the Sandmeyer reaction. wikipedia.org

This approach can start from a readily available aniline (B41778) derivative, such as 3-aminobenzotrifluoride. prepchem.comchempoint.com The amino group can be converted into a diazonium salt, which is then reacted with a trifluoromethylthiolating agent. However, a more common route starts with an aniline that can be converted to the target compound.

A highly effective FGI strategy starts with 3-aminothiophenol. The thiol group is first converted to the trifluoromethylthio group. The amino group is then converted to a nitro group. A more synthetically practical route starts with an aniline containing a different functional group that is later converted to the -SCF₃ group.

The most powerful FGI method for this target involves the Sandmeyer-type trifluoromethylthiolation. ruhr-uni-bochum.denih.gov The synthesis starts with 3-nitroaniline (B104315).

Diazotization: 3-nitroaniline is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt (3-nitrophenyldiazonium chloride). vedantu.comdoubtnut.com

Sandmeyer-type Trifluoromethylthiolation: The diazonium salt is then reacted with a source of the SCF₃ group, often in the presence of a copper catalyst. ruhr-uni-bochum.dersc.org Reagents like tetramethylammonium (B1211777) trifluoromethylthiolate (Me₄NSCF₃) or a combination of sodium thiocyanate (B1210189) and the Ruppert-Prakash reagent (TMSCF₃) can be used. nih.govrsc.org This reaction displaces the diazonium group and installs the -SCF₃ group, yielding the final product, this compound.

Table 3: Synthesis via Functional Group Interconversion (Sandmeyer-type Reaction)

Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentsFinal Product
3-NitroanilineNaNO₂, HCl (aq), 0-5 °C3-Nitrophenyldiazonium chlorideCuSCN (cat.), Me₄NSCF₃This compound

This FGI approach is often preferred due to its high efficiency, regioselectivity, and the wide availability of substituted anilines as starting materials.

Reactivity and Chemical Transformations of 3 Trifluoromethylthio Nitrobenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to the corresponding amino group and facilitating nucleophilic aromatic substitution reactions.

Reduction to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates in the pharmaceutical and materials industries. For 3-(trifluoromethylthio)nitrobenzene, this transformation leads to the formation of 3-(trifluoromethylthio)aniline (B1301046). This reduction can be achieved through several methods.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. researchgate.netmt.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, most commonly hydrogen gas (H₂). researchgate.netgoogle.com The reaction is generally clean and high-yielding. While specific studies on this compound are not prevalent, the reduction is expected to proceed under standard conditions similar to other nitroaromatic compounds. researchgate.netnih.govnih.gov The use of triethylsilane with a palladium-charcoal catalyst can also achieve rapid and efficient reduction of nitro groups under mild, neutral conditions. elsevierpure.com

CatalystHydrogen SourceSolventTemperaturePressureProduct
Palladium on carbon (Pd/C)Hydrogen gas (H₂)EthanolRoom Temperature1-4 atm3-(Trifluoromethylthio)aniline
Silver nanoparticlesSodium borohydrideMethanolRoom TemperatureAtmospheric3-(Trifluoromethylthio)aniline

This table represents typical conditions for catalytic hydrogenation of nitroarenes and are expected to be applicable for the reduction of this compound.

Before the widespread adoption of catalytic hydrogenation, metal-mediated reductions were the standard for converting nitro groups to amines. acsgcipr.org These reactions typically employ metals like zinc (Zn) or tin (Sn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. acsgcipr.org The metal acts as the reducing agent, transferring electrons to the nitro group, which is then protonated by the acid. acsgcipr.org These methods are robust and often used when catalytic hydrogenation might be incompatible with other functional groups in the molecule. acsgcipr.org

MetalAcidSolventTemperatureProduct
Zinc (Zn)Hydrochloric Acid (HCl)Ethanol/WaterReflux3-(Trifluoromethylthio)aniline
Tin (Sn)Hydrochloric Acid (HCl)EthanolReflux3-(Trifluoromethylthio)aniline

This table outlines general conditions for metal-mediated reductions of nitroarenes, which are anticipated to be effective for this compound.

Electrochemical reduction offers a sustainable and controllable alternative for the synthesis of anilines from nitro compounds. nih.govrsc.org This method uses an electric current to drive the reduction reaction, often with water as the ultimate source of protons and electrons. nih.gov The reduction of nitrobenzene (B124822) and its derivatives has been demonstrated using various electrode materials and mediators. nih.govcore.ac.ukxmu.edu.cn For instance, the electrochemical reduction of nitrobenzene can be achieved with high selectivity and conversion using a phosphotungstic acid mediator. nih.gov While direct electrochemical studies on this compound are limited, the principles suggest it would be a viable substrate for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. libretexts.orgnih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov

In this compound, both the nitro group (-NO₂) and the trifluoromethylthio group (-SCF₃) are potent electron-withdrawing groups. Their presence significantly depletes the electron density of the benzene (B151609) ring, making it highly susceptible to attack by nucleophiles. The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer complex when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org Therefore, in a suitable substrate containing a leaving group at a position ortho or para to the nitro group, SNAr reactions are expected to proceed readily. For example, in a hypothetical molecule like 4-chloro-3-(trifluoromethylthio)nitrobenzene, a nucleophile would preferentially attack the carbon bearing the chlorine atom.

Influence of the Trifluoromethylthio Group on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgyoutube.com

Both the nitro (-NO₂) and the trifluoromethylthio (-SCF₃) groups are potent electron-withdrawing substituents. The nitro group is one of the most common activating groups for SNAr reactions, especially when positioned ortho or para to the leaving group. wikipedia.org The trifluoromethylthio group, due to the high electronegativity of the fluorine atoms, also significantly withdraws electron density from the benzene ring. nih.gov

In a molecule such as this compound, the presence of both these deactivating groups enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. If a suitable leaving group were present at a position ortho or para to either of these activating groups, the molecule would be highly reactive towards SNAr. The stability of the intermediate Meisenheimer complex would be substantially increased due to the delocalization of the negative charge onto both the nitro and trifluoromethylthio groups. Research has shown that in SNAr reactions of activated nitroarenes with thiols, the reaction can proceed efficiently, even with catalytic amounts of a simple inorganic base like potassium phosphate, to form carbon-sulfur bonds. ccspublishing.org.cn The reaction rates for such substitutions generally follow the order of para > ortho >> meta substitution relative to the electron-withdrawing group. ccspublishing.org.cn

Reactions Involving the Trifluoromethylthio Group

The trifluoromethylthio group (-SCF₃) is not merely a passive electronic modulator but can also actively participate in a range of chemical transformations.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the trifluoromethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it can further modulate the electronic properties of the molecule and provide access to other important chemical intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of sulfides to sulfoxides is the first step, and further oxidation under more forcing conditions yields the sulfone. For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using H₂O₂ with catalysts such as tantalum carbide, while niobium carbide as a catalyst can promote the formation of the sulfone. youtube.com The selective oxidation to sulfoxides can also be achieved using reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) in a solvent-free process. youtube.com

The table below summarizes various methods for the oxidation of aryl sulfides, which are applicable to this compound.

Oxidizing Agent/CatalystProductReaction ConditionsReference
H₂O₂ / Tantalum CarbideSulfoxideHigh yield youtube.com
H₂O₂ / Niobium CarbideSulfoneEfficient conversion youtube.com
H₂O₂ / Mo(VI) catalystSulfone- youtube.com
m-CPBASulfoxide/SulfoneDependent on stoichiometry researchgate.net
TAPCSulfoxideSolvent-free, chemoselective youtube.com

This table presents a selection of general methods for the oxidation of aryl sulfides.

Reduction to Thiol Groups

The reduction of the nitro group in this compound to an aniline (B41778) is a feasible transformation. A variety of reducing agents can accomplish this, including elemental sulfur in the presence of a mild base. nih.gov This method is advantageous as it avoids the use of transition metals and hydrogen gas. nih.gov The reduction proceeds through the sequential formation of nitroso and hydroxylamino intermediates. tandfonline.com

The conversion of the trifluoromethylthio group to a thiol group is a more complex transformation. However, related transformations provide insight into potential synthetic routes. For example, the reduction of a sulfonyl chloride to a thiol can be achieved. A potential pathway to 3-nitrobenzenethiol (B3052051) could involve the transformation of the -SCF₃ group. More directly, the photoreaction of nitrobenzene derivatives with alkyl thiols has been shown to produce sulfonamides, indicating a reactivity pathway involving both the nitro and a sulfur-containing group. chemistryviews.orgnih.gov

Participation in Cross-Coupling Reactions

The trifluoromethylthio group, particularly after oxidation to a trifluoromethyl sulfone, can participate in cross-coupling reactions. The Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones has been developed, allowing for the formation of biaryls through the cleavage of the C-SO₂ bond. jst.go.jp This reaction is effectively catalyzed by a cooperative palladium/rhodium system. jst.go.jp

Furthermore, aryl sulfides themselves can be used as electrophilic partners in various cross-coupling reactions, catalyzed by transition metal complexes with N-heterocyclic carbene (NHC) ligands. organic-chemistry.org This allows for the formation of C-C, C-N, and other bonds. Palladium-catalyzed carbon-sulfur cross-coupling reactions using indium tri(organothiolate)s have also been shown to be effective and tolerate a nitro substituent. vaia.com

The table below outlines some cross-coupling reactions where aryl sulfides or their derivatives are involved.

Coupling PartnersCatalyst SystemProduct TypeReference
Aryl trifluoromethyl sulfone + Arylboronic acid esterPd/Rh cooperative catalysisBiaryl jst.go.jp
Aryl sulfide (B99878) + Arylzinc reagentPd-NHCBiaryl organic-chemistry.org
Aryl sulfide + AminePd-NHCArylamine organic-chemistry.org
Aryl halide + Indium tri(organothiolate)Pd(OAc)₂/XantphosAryl sulfide vaia.com

This table illustrates the versatility of aryl sulfides and their derivatives in modern cross-coupling chemistry.

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene Ring

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups.

Directing Effects of -NO₂ and -SCF₃ Groups

In electrophilic aromatic substitution, the substituents already present on the benzene ring determine the position of the incoming electrophile. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are strong deactivators and meta-directors. researchgate.netrsc.org The trifluoromethylthio group (-SCF₃) is also a strong electron-withdrawing group and, by extension, a deactivating meta-director. The strong electron-withdrawing nature of the -SCF₃ group has been demonstrated in the functionalization of 4-(trifluoromethylthio)phenol (B1307856), where it significantly influences the reactivity of the compound. pitt.edu

The directing effect of a substituent can be quantified by its Hammett substituent constant (σ). Positive σ values indicate an electron-withdrawing group, with larger values corresponding to a stronger effect. The nitro group has a σm of 0.71 and a σp of 0.78. The trifluoromethylthio group has a reported σp value of 0.50, confirming its strong electron-withdrawing nature.

SubstituentHammett Constant (σp)Hammett Constant (σm)Directing Effect
-NO₂0.780.71meta
-SCF₃0.50-meta
-CF₃0.540.43meta

This table compares the electronic effects of the nitro, trifluoromethylthio, and trifluoromethyl groups. Data from and other sources.

Given that both the -NO₂ group at position 1 and the -SCF₃ group at position 3 are meta-directors, any incoming electrophile would be directed to the positions meta to both. In this case, the C5 position is meta to the -NO₂ group, and the C1 and C5 positions are meta to the -SCF₃ group. Therefore, electrophilic substitution would be expected to occur predominantly at the C5 position. However, the extreme deactivation of the ring by two potent electron-withdrawing groups would likely make electrophilic aromatic substitution reactions on this compound very difficult to achieve, requiring harsh reaction conditions.

Regioselectivity and Competitive Pathways

The regioselectivity of reactions involving this compound is a direct consequence of the directing effects of the nitro and trifluoromethylthio groups. In electrophilic aromatic substitution (EAS) reactions, both the -NO₂ and the -SCF₃ groups are deactivating and meta-directing. vanderbilt.eduyoutube.com This is due to their strong electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

The deactivation is a result of both inductive and resonance effects. The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the ring through the sigma bonds (inductive effect). Additionally, the nitro group withdraws electron density via resonance. The trifluoromethylthio group is also primarily an inductively withdrawing group. fu-berlin.de

The deactivating nature of these substituents has a more pronounced effect on the ortho and para positions relative to the meta position. vanderbilt.edu Consequently, incoming electrophiles will preferentially attack the positions that are meta to both substituents. In the case of this compound, the positions meta to the nitro group are C1 and C5, and the positions meta to the trifluoromethylthio group are C1 and C5. Therefore, electrophilic substitution is strongly directed to the C5 position. The C1 position is already substituted, and the positions ortho and para to each group are strongly deactivated.

In contrast, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. orgsyn.orgcardiff.ac.uknih.gov For this compound, nucleophilic attack could potentially occur at the carbons bearing the nitro or trifluoromethylthio groups. However, since neither group is a conventional leaving group in the absence of a built-in leaving group like a halide, SNAr reactions are generally challenging. Competitive pathways in SNAr would involve attack at C1 or C3. The outcome would depend on the nature of the nucleophile and the reaction conditions, with the possibility of displacing one of the existing groups under harsh conditions or if one is transformed into a better leaving group.

Other Transformations and Derivatizations of the Aromatic Core

Further transformations of this compound primarily involve the modification of the nitro group or substitution on the aromatic ring.

The halogenation of this compound is an example of an electrophilic aromatic substitution reaction. Due to the strongly deactivated nature of the aromatic ring, these reactions require harsh conditions, typically involving a Lewis acid catalyst and elevated temperatures. libretexts.orgunacademy.com

The regioselectivity of halogenation is governed by the meta-directing influence of both the nitro and trifluoromethylthio groups. Therefore, the incoming halogen atom is directed to the C5 position.

Table 1: Predicted Regioselectivity in Halogenation of this compound

ReactionReagentsMajor ProductPredicted Position of Substitution
ChlorinationCl₂, AlCl₃5-Chloro-3-(trifluoromethylthio)nitrobenzeneC5
BrominationBr₂, FeBr₃5-Bromo-3-(trifluoromethylthio)nitrobenzeneC5

It is important to note that the yields of these reactions are expected to be moderate to low due to the significant deactivation of the starting material.

There is no direct information available in the scientific literature regarding the modification of alkyl substituents on derivatives of this compound, as no such derivatives with alkyl groups have been prominently reported. However, if an alkyl-substituted derivative of 3-(trifluoromethylthio)aniline were prepared, the reactivity of the alkyl group would depend on its nature and the reaction conditions. For instance, a methyl group could potentially undergo free-radical halogenation at the benzylic position under UV light.

The reduction of the nitro group to form 3-(trifluoromethylthio)aniline is a key transformation that opens up a wide range of derivatization possibilities. thermofisher.comnist.gov The resulting amino group is an activating, ortho-, para-director, which would govern the regioselectivity of subsequent electrophilic substitution reactions on this derivative. For example, bromination of 3-(trifluoromethyl)aniline (B124266) has been shown to occur at the positions ortho and para to the amino group. orgsyn.org A similar reactivity pattern would be expected for 3-(trifluoromethylthio)aniline.

Mechanistic Investigations of Reactions Involving 3 Trifluoromethylthio Nitrobenzene

Elucidation of Reaction Pathways for -SCF₃ Group Introduction

The introduction of the trifluoromethylthio (-SCF₃) group onto an aromatic ring, such as in the synthesis of 3-(Trifluoromethylthio)nitrobenzene, can proceed through several mechanistic routes. The specific pathway often depends on the nature of the trifluoromethylthiolating agent and the reaction conditions.

The formation of the C-S bond during trifluoromethylthiolation is generally understood to occur through a stepwise mechanism rather than a concerted one. ucla.edu A concerted reaction involves a single transition state where all bond-making and bond-breaking occur simultaneously. ucla.edu In contrast, a stepwise reaction proceeds through one or more intermediates, each with its own energy minimum, separated by transition states. ucla.edu

In the context of trifluoromethylthiolation, particularly radical pathways, the reaction is inherently stepwise. It involves the initial generation of a trifluoromethylthio radical (•SCF₃), followed by its addition to the aromatic ring to form an intermediate, and finally, a subsequent step to restore aromaticity. thieme-connect.de Computational studies using methods like the electron localization function (ELF) can evaluate bond reorganization along a reaction pathway, often confirming that bonds are formed sequentially in such processes. nih.gov

Table 1: Comparison of Concerted and Stepwise Reaction Characteristics

FeatureConcerted MechanismStepwise Mechanism
Number of Steps OneTwo or more ucla.edu
Intermediates NoneOne or more stable intermediates are formed.
Transition States OneTwo or more
Energy Profile A single energy barrierMultiple energy barriers and valleys (for intermediates)
Example Sₙ2 ReactionSₙ1 Reaction, Radical Substitution ucla.edu

This table provides a generalized comparison of concerted and stepwise reaction mechanisms.

The intermediates formed are pivotal in defining the reaction pathway for trifluoromethylthiolation. Two major classes of intermediates are prominent: radical species and sulfonium (B1226848) ions.

Radical Intermediates: A significant number of modern trifluoromethylthiolation methods rely on radical processes. thieme-connect.dersc.org These reactions typically involve three key phases: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator or an external stimulus like visible light generates the highly reactive trifluoromethylthio radical (•SCF₃) from a suitable precursor, such as N-trifluoromethylthiosaccharin. youtube.comnih.gov

Propagation: The •SCF₃ radical adds to the aromatic ring of a substrate like nitrobenzene (B124822). This addition breaks the aromaticity and forms a resonance-stabilized radical intermediate (a cyclohexadienyl radical). This intermediate then undergoes oxidation or hydrogen abstraction to rearomatize, yielding the final product. youtube.com

Termination: The reaction ceases when two radical species combine. youtube.com

The stability of radical intermediates is a key factor, with tertiary radicals being more stable than secondary or primary ones due to hyperconjugation and inductive effects. youtube.com

Sulfonium Intermediates: Electrophilic trifluoromethylthiolation represents an alternative pathway that proceeds through sulfonium-type intermediates. In this mechanism, an electrophilic "SCF₃⁺" source reacts with the electron-rich aromatic ring. However, for an electron-deficient ring like nitrobenzene, this pathway is less favorable unless catalyzed. The attack forms a resonance-stabilized cation known as a sigma complex or arenium ion, which is a type of sulfonium species where the sulfur is bonded to the ring. Deprotonation then restores aromaticity.

Transition state (TS) analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insights into reaction barriers and pathways. youtube.comyoutube.com The transition state is the highest energy point on a reaction coordinate, representing the energy barrier that must be overcome. youtube.com

In C-H trifluoromethylthiolation , the key transition state occurs during the addition of the •SCF₃ radical to the aromatic C-H bond. The energy of this transition state determines the regioselectivity of the reaction. For nitrobenzene, the nitro group is a meta-director for electrophilic substitution but can direct ortho/para in radical reactions, depending on the nature of the radical. Analysis of the transition state structures for addition at the ortho, meta, and para positions can explain the observed product distribution.

In C-X trifluoromethylthiolation (where X is a leaving group like a halide), the mechanism can shift towards a nucleophilic aromatic substitution (SₙAr) type pathway if a nucleophilic "SCF₃⁻" source is used. However, radical pathways are also common. Transition state calculations can help distinguish between an SₙAr-type TS, where the nucleophile attacks the carbon bearing the leaving group, and a radical addition-elimination TS. The Gibbs free energy of activation (ΔG‡) for each potential pathway is calculated to identify the most plausible route. acs.org

Mechanistic Aspects of Nitro Group Transformations

The nitro group on the this compound ring is susceptible to two primary types of transformations: reduction to an amine and displacement via nucleophilic aromatic substitution.

The reduction of an aromatic nitro group to an amine is a fundamental transformation that proceeds through a six-electron reduction. nih.gov This process is not a single step but involves a sequence of intermediates. The general pathway is as follows:

Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline (B41778)

This reduction can occur via two main mechanisms depending on the reducing agent and conditions:

Hydride Transfer (Two-Electron Steps): Reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C) often operate by successive two-electron transfers. nih.govcommonorganicchemistry.com The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then reduced to a hydroxylamino group (R-NHOH), and finally to the amino group (R-NH₂). nih.govresearchgate.net

Radical Mechanism (One-Electron Steps): Certain enzymatic or electrochemical reductions can proceed through single-electron transfers, generating radical intermediates like the nitro anion radical (R-NO₂•⁻). nih.gov

The presence of the -SCF₃ group, another electron-withdrawing group, does not typically interfere with the reduction of the nitro group but can influence the reactivity of the substrate. The choice of reducing agent is critical to avoid side reactions. For instance, strong hydrides like LiAlH₄ are generally not used for aromatic nitro reduction as they can lead to azo compounds. commonorganicchemistry.com Catalytic hydrogenation with Raney nickel is often preferred when dehalogenation is a concern, though this is not an issue for this compound. commonorganicchemistry.com

Table 2: Common Reagents for Aromatic Nitro Group Reduction

ReagentConditionsMechanism TypeNotes
H₂ with Pd/C Catalytic, various solventsTwo-Electron PathwayHighly efficient but can reduce other functional groups. commonorganicchemistry.com
Fe or Zn Metal Acidic medium (e.g., HCl, AcOH)Electron TransferMild and selective for the nitro group. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl)Two-Electron PathwayA classic and mild method, tolerant of many functional groups. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutionElectron TransferUseful for selective reductions. wikipedia.org

This table summarizes common laboratory reagents for the reduction of aromatic nitro compounds and their general characteristics.

In some reactions, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. This occurs via the nucleophilic aromatic substitution (SₙAr) mechanism. acsgcipr.org The reaction is highly favorable on rings activated by potent electron-withdrawing groups, such as this compound. wikipedia.org

The SₙAr mechanism is a two-step process: acsgcipr.org

Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the nitro group (the ipso carbon). This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org For this compound, the negative charge in this complex would be stabilized by both the trifluoromethylthio group and the remaining electron-withdrawing substituents.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻). researchgate.net

The efficiency of the SₙAr reaction is dictated by the strength of the nucleophile, the stability of the Meisenheimer complex, and the ability of the nitro group to act as a leaving group. acsgcipr.orgwikipedia.org The presence of the meta-directing -SCF₃ group further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack compared to nitrobenzene alone. chemguide.co.uk

Kinetic and Thermodynamic Studies

The elucidation of reaction mechanisms involving this compound relies heavily on detailed kinetic and thermodynamic investigations. These studies provide crucial insights into the sequence of elementary steps, the identification of rate-determining events, and the energy landscapes of the transformations.

Reaction Rate Determinations and Rate-Limiting Steps

Kinetic studies of reactions involving nitroaromatic compounds, such as the nitration of nitrobenzene, have established that these reactions often proceed through a stepwise mechanism. researchgate.net For electrophilic aromatic substitution (EAS) reactions, the initial attack of the electrophile on the aromatic ring is typically the rate-determining step. researchgate.net

The determination of reaction rates is often achieved by monitoring the change in concentration of a reactant or product over time. core.ac.uk For instance, in the dehydrogenation of 9,10-dihydroanthracene (B76342) by nitrobenzene under acidic conditions, the rate of formation of anthracene (B1667546) can be followed to determine the reaction kinetics. core.ac.uk

Competition kinetics is another valuable technique for determining the rate constants of reactions, especially for fast reactions involving reactive species like radicals. nih.gov This method involves allowing a species to react with two different substrates simultaneously. By knowing the rate constant for the reaction with one of the substrates (the reference compound), the rate constant for the other reaction can be calculated from the product distribution. nih.gov

Energy Profiles of Key Transformations

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, transition states, and intermediates.

For the nitration of nitrobenzene, computational studies using Density Functional Theory (DFT) have been employed to elucidate the energy profile of the reaction. researchgate.net These studies have calculated the activation Gibbs free energies for the electrophilic attack of the nitronium ion at the ortho, meta, and para positions of nitrobenzene. researchgate.net The calculations revealed that the formation of the meta-substituted product is kinetically and thermodynamically favored, which is consistent with experimental observations. researchgate.net

The energy profile for the nitration of nitrobenzene shows that the formation of the tetrahedral cationic intermediate is the step with the highest activation energy, confirming it as the rate-determining step. researchgate.net The subsequent proton abstraction is a barrierless process, meaning it has a very low activation energy and occurs rapidly. researchgate.net

Table 1: Calculated Activation Gibbs Free Energies and Relative Product Ratios for the Nitration of Nitrobenzene

Position of AttackActivation Gibbs Free Energy (kcal/mol)Calculated Product Ratio (%)
Ortho5.011.0
Meta4.087.3
Para6.41.7

Data sourced from computational studies on the nitration of nitrobenzene. researchgate.net

Spectroscopic Characterization and Structure Elucidation of 3 Trifluoromethylthio Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(trifluoromethylthio)nitrobenzene. By analyzing the spectra of different nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and electronic properties can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are indicative of their relative positions and the electronic influence of the trifluoromethylthio (-SCF₃) and nitro (-NO₂) groups. For a related compound, 3,5-bis(trifluoromethyl)nitrobenzene, the protons on the aromatic ring appear as distinct signals in the ¹H NMR spectrum. chemicalbook.com In the case of this compound, one would expect to observe signals corresponding to the four protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing nature of both substituents.

Table 1: Representative ¹H NMR Data for Substituted Nitrobenzene (B124822) Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
3,5-Bis(trifluoromethyl)nitrobenzeneNot specifiedSpecific data not available in search results chemicalbook.com
1-Nitro-3-(trifluoromethyl)benzeneCDCl₃8.55 (t, J = 1.9 Hz, 1H), 8.38 (ddd, J = 8.3, 2.2, 1.0 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.67 (t, J = 8.0 Hz, 1H) rsc.org
(2-Nitrophenyl)(trifluoromethyl)sulfaneCDCl₃8.12 (dd, J = 8.2, 1.3 Hz, 1H), 7.84 (d, J = 8.1 Hz, 1H), 7.67 (td, J = 7.9, 1.4 Hz, 1H), 7.59–7.52 (m, 1H) rsc.org

This table presents data for related compounds to illustrate the expected regions and splitting patterns. The exact values for this compound would require experimental determination.

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached functional groups. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a downfield chemical shift. Similarly, the carbon bearing the trifluoromethylthio group will also exhibit a characteristic chemical shift. The quartet splitting pattern of the trifluoromethyl carbon, due to coupling with the three fluorine atoms, is a key diagnostic feature.

Table 2: Representative ¹³C NMR Data for Substituted Nitrobenzene and Trifluoromethyl Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
1-Nitro-3-(trifluoromethyl)benzeneCDCl₃148.60, 141.74, 132.74 (q, J = 313.7 Hz), 130.79, 130.44, 126.78, 125.74 rsc.org
NitrobenzeneAcetoneSpecific data not available in search results bmrb.iochemicalbook.com
3,5-Bis(trifluoromethyl)nitrobenzeneNot specifiedSpecific data not available in search results chemicalbook.com

This table provides illustrative data from related structures. The specific chemical shifts for this compound would need to be experimentally determined.

¹⁹F NMR spectroscopy is particularly informative for compounds containing fluorine, such as this compound. The trifluoromethyl group gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -SCF₃ group and its electronic environment. For instance, in (2-nitrophenyl)(trifluoromethyl)sulfane, the trifluoromethyl group appears as a singlet at -41.21 ppm in the ¹⁹F NMR spectrum recorded in CDCl₃. rsc.org Similarly, for 1-nitro-3-(trifluoromethyl)benzene, a singlet is observed at -62.92 ppm. rsc.org The absence of coupling to other nuclei in these examples simplifies the spectrum and provides a clear diagnostic marker for the CF₃ group.

Table 3: Representative ¹⁹F NMR Data for Compounds Containing a Trifluoromethyl Group

CompoundSolventChemical Shift (δ, ppm)Reference
(2-Nitrophenyl)(trifluoromethyl)sulfaneCDCl₃-41.21 (s) rsc.org
1-Nitro-3-(trifluoromethyl)benzeneCDCl₃-62.92 (s) rsc.org
3-(Trifluoromethyl)phenolCDCl₃-62.89 (s) rsc.org

This table showcases typical ¹⁹F NMR chemical shifts for related compounds.

While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously establishing the complete molecular structure of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique establishes correlations between protons and the carbon atoms to which they are directly attached. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aromatic protons and the carbons bearing the nitro and trifluoromethylthio groups, as well as the trifluoromethyl carbon itself. For instance, correlations between the aromatic protons and the carbon of the CF₃ group would confirm the substitution pattern. The Biological Magnetic Resonance Bank (BMRB) contains entries for similar compounds, such as nitrobenzene, which include 2D NMR data like HMBC and COSY. bmrb.io

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic signals in the IR spectrum are those arising from the nitro group.

The nitro group (-NO₂) in aromatic compounds gives rise to two strong and characteristic stretching vibrations. orgchemboulder.comorgchemboulder.com

Asymmetric Stretch : This vibration typically appears in the region of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric Stretch : This vibration is found at a lower frequency, generally in the range of 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The exact positions of these bands can be influenced by the electronic nature of other substituents on the aromatic ring. In addition to the N-O stretching vibrations, other vibrations associated with the C-N bond and bending modes of the nitro group can also be observed, though they are generally weaker and less diagnostically useful. The IR spectrum of gaseous nitrobenzene has been studied in detail, providing a basis for the interpretation of the spectra of its derivatives. researchgate.netresearchgate.netnist.gov

Table 4: Characteristic IR Frequencies for the Nitro Group in Aromatic Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
Asymmetric N-O Stretch1550-1475 orgchemboulder.comorgchemboulder.com
Symmetric N-O Stretch1360-1290 orgchemboulder.comorgchemboulder.com

Characteristic Vibrations of the Trifluoromethylthio Group (-SCF₃)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comyoutube.com The trifluoromethylthio (-SCF₃) group exhibits distinct vibrational frequencies that serve as a spectroscopic marker.

Studies on various compounds containing the -SCF₃ group have established a consistent pattern of absorption bands. rsc.org The C-F stretching vibrations are particularly prominent and typically appear in the region of 1100-1200 cm⁻¹. These are often strong and multiple bands due to the three fluorine atoms. The C-S stretching vibration is generally found at lower wavenumbers, typically in the range of 700-800 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the molecule.

For aromatic compounds like this compound, the vibrations of the -SCF₃ group will be coupled with the vibrations of the benzene ring. The strong electron-withdrawing nature of the nitro (-NO₂) group and the trifluoromethylthio group will influence the electronic distribution within the benzene ring, which in turn affects the vibrational frequencies of the substituent groups.

Table 1: Characteristic Vibrational Frequencies of the -SCF₃ Group

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
C-F Stretching1100 - 1200Strong, Multiple Bands
C-S Stretching700 - 800Medium to Weak

This table is based on general observations for compounds containing the -SCF₃ group and may vary for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₄F₃NO₂S.

For this compound, with a molecular weight of 239.18 g/mol , the molecular ion peak [M]⁺ would be observed at m/z 239. Common fragmentation pathways would likely include the loss of the nitro group to give a fragment at m/z 193, and the cleavage of the C-S bond, leading to fragments corresponding to the trifluoromethylthio group ([SCF₃]⁺, m/z 101) and the nitrophenyl cation ([C₆H₄NO₂]⁺, m/z 122).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance.

For this compound (C₇H₄F₃NO₂S), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). This calculated exact mass would then be compared to the experimentally determined value from HRMS to confirm the molecular formula with a high degree of confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophoric system.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene chromophore. Nitrobenzene itself exhibits a strong absorption band (the "B-band") around 252-266 nm in various solvents, which is attributed to a charge-transfer transition from the benzene ring to the nitro group. stackexchange.comresearchgate.net The presence of the electron-withdrawing trifluoromethylthio group at the meta position would likely cause a slight shift in the λmax and a change in the molar absorptivity compared to unsubstituted nitrobenzene.

Electronic Transitions and Conjugation Effects

The electronic transitions in this compound involve the π electrons of the aromatic ring and the non-bonding electrons on the oxygen atoms of the nitro group and the sulfur atom of the trifluoromethylthio group. The primary transition is expected to be a π → π* transition within the aromatic system, which is significantly influenced by the substituent groups.

The nitro group is a strong deactivating and meta-directing group, and its presence significantly affects the electronic structure of the benzene ring. The trifluoromethylthio group is also electron-withdrawing. The combined effect of these two groups on the electronic transitions can be analyzed by comparing the UV-Vis spectrum of this compound with that of nitrobenzene and other substituted nitrobenzenes. For example, the UV-Vis spectrum of 1-fluoro-3-nitrobenzene (B1663965) shows a λmax that can be compared to understand the effect of a different halogen-containing substituent. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

A search of the available literature did not yield a specific crystal structure for this compound. However, the principles of X-ray diffraction would be applicable to determine its solid-state structure if suitable crystals were obtained. researchgate.net Such a study would reveal the conformation of the trifluoromethylthio group relative to the benzene ring and the nitro group, as well as how the molecules pack in the crystal lattice. This information is vital for understanding the physical properties of the compound and its potential interactions in a biological or material science context.

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethylthio Nitrobenzene

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of molecules. For 3-(Trifluoromethylthio)nitrobenzene, such calculations would provide fundamental insights into its behavior.

Geometry Optimization and Electronic Structure Analysis

This subsection would typically present the results of DFT calculations aimed at finding the most stable three-dimensional structure of the molecule and analyzing its electronic characteristics.

A computational study would determine the optimal bond lengths, bond angles, and dihedral angles of this compound. Key parameters would include the orientation of the nitro (NO₂) and trifluoromethylthio (SCF₃) groups relative to the benzene (B151609) ring. The rotational barriers around the C-S and C-N bonds would also be calculated to identify the most stable conformers. Without specific studies, no data table of these geometric parameters can be provided.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. An analysis would reveal the distribution of these orbitals on the molecule, indicating likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Currently, no published values for the HOMO-LUMO energies or their energy gap for this compound are available.

Calculations of the electrostatic potential (ESP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would illustrate the charge distribution across the molecule. An ESP map would highlight electron-rich regions (typically around the nitro group) and electron-poor regions, providing a guide to intermolecular interactions. No such data or maps have been published for this specific compound.

Reaction Mechanism Predictions and Energetic Barriers

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for a reaction to occur.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or the reduction of the nitro group, computational chemists would model the entire reaction coordinate. This involves locating the transition state—the highest energy point on the reaction pathway. The structure and energy of this transition state are critical for understanding the reaction's kinetics. As no specific reaction mechanisms involving this molecule have been computationally studied and published, data on its transition states are not available.

Reaction Pathways and Selectivity Predictions

Computational chemistry offers powerful tools to explore the potential reaction pathways for the synthesis of this compound and to predict the selectivity of these reactions. By modeling the energies of reactants, transition states, and products, chemists can determine the most likely mechanisms and the preferred orientation of substituents on the aromatic ring.

The synthesis of this compound typically involves the introduction of the trifluoromethylthio (SCF3) group onto a nitrobenzene (B124822) scaffold or the nitration of a trifluoromethylthio-substituted benzene. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the regioselectivity of these reactions. For instance, in the electrophilic nitration of (trifluoromethylthio)benzene, computational models can predict the relative energies of the transition states leading to the ortho, meta, and para products. The strong electron-withdrawing nature of the trifluoromethylthio group is known to be a meta-director. Computational studies would confirm this by showing a lower activation energy for the attack of the nitronium ion (NO2+) at the meta position compared to the ortho and para positions.

Table 1: Hypothetical Calculated Activation Energies for the Nitration of (Trifluoromethylthio)benzene

Position of NitrationRelative Activation Energy (kcal/mol)Predicted Product Ratio
Ortho+5.2Minor
Meta0.0Major
Para+3.8Minor

Note: This data is illustrative and represents a typical outcome for a reaction directed by a meta-directing group.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic properties of molecules like this compound, aiding in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The predicted spectra serve as a valuable reference for the analysis of experimental data. For this compound, calculations would show the downfield shift of the aromatic protons and carbons due to the electron-withdrawing effects of both the nitro and trifluoromethylthio groups.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations help in identifying the characteristic absorption bands corresponding to specific functional groups. Key predicted vibrations would include the symmetric and asymmetric stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively) and the C-F stretching vibrations of the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, the calculations would likely show absorptions in the UV region, characteristic of substituted nitrobenzenes.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shifts (ppm)δ 7.5-8.5 (aromatic protons)
¹³C NMRChemical Shifts (ppm)δ 120-150 (aromatic carbons), q, J(C,F) ~300 Hz (CF₃)
¹⁹F NMRChemical Shift (ppm)~ -40 (relative to CFCl₃)
IRVibrational Frequencies (cm⁻¹)~1525 (NO₂ asym), ~1345 (NO₂ sym), ~1100-1200 (C-F)
UV-Visλmax (nm)~260

Note: This data is illustrative and based on typical values for similar compounds.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the electronic structure of this compound provide a quantitative measure of its reactivity and the selectivity of its interactions.

Fukui Functions and Local Softness for Site Selectivity

Fukui functions are a key concept in conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system.

f⁺(r): Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species).

f⁻(r): Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species).

For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethylthio groups significantly influences the Fukui functions. mdpi.comresearchgate.net The regions around the oxygen atoms of the nitro group and the carbon atom attached to the nitro group are expected to have high f⁺(r) values, making them susceptible to nucleophilic attack. Conversely, the aromatic ring, being electron-deficient, would be less prone to electrophilic attack compared to benzene.

Local softness is another descriptor related to the Fukui function and provides similar information about site selectivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net

For this compound, the MEP surface would clearly show a region of strong negative electrostatic potential around the oxygen atoms of the nitro group, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. The aromatic ring would exhibit a less negative or even positive potential, reflecting its electron-deficient character due to the attached withdrawing groups. The hydrogen atoms on the ring would show a positive potential. This analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.de

Applications of 3 Trifluoromethylthio Nitrobenzene As a Synthetic Intermediate

Precursor for Aminated Trifluoromethylthio-substituted Anilines

The most common and significant application of 3-(trifluoromethylthio)nitrobenzene is its role as a starting material for the synthesis of 3-(trifluoromethylthio)aniline (B1301046) and its derivatives. The conversion of the nitro group to an amine is a pivotal step that opens up a wide array of subsequent chemical transformations.

Synthesis of 3-(Trifluoromethylthio)aniline and Derivatives

The synthesis of 3-(trifluoromethylthio)aniline from its nitro precursor is typically achieved through the reduction of the nitro group. This transformation is a standard procedure in organic chemistry and can be accomplished using several methods.

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under pressure.

Metal-Acid Systems: Another classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). For example, the Bechamp reduction uses iron filings and a small amount of acid.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, ammonium formate, or cyclohexene, often in the presence of a catalyst like Pd/C.

The general reaction for the reduction is shown below:

Reaction scheme showing the reduction of a <a href=aniline (B41778)
Reduction Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or Pt/CMethanol/Ethanol, 25-80°C, 1-10 atm H₂High yield, clean reactionRequires specialized pressure equipment, catalyst can be expensive
Metal-Acid ReductionFe/HCl, SnCl₂/HClAqueous/alcoholic solvent, refluxInexpensive reagentsCan generate significant metal waste, workup can be tedious
Transfer HydrogenationAmmonium formate, Pd/CMethanol, refluxAvoids use of H₂ gas, mild conditionsCan be slower than direct hydrogenation

This reduction yields 3-(trifluoromethylthio)aniline, a key building block for more complex molecules jelsciences.comtuodaindus.com.

Further Transformations of the Amino Group (e.g., Diazotization, Amidation)

The primary aromatic amine functionality in 3-(trifluoromethylthio)aniline is highly versatile and can undergo numerous chemical reactions, significantly expanding its synthetic utility.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form diazonium salts organic-chemistry.orgbyjus.com. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas), allowing for its replacement with a wide variety of substituents researchgate.net.

The resulting 3-(trifluoromethylthio)benzenediazonium salt is a versatile intermediate that can be used in several subsequent reactions, most notably Sandmeyer and Sandmeyer-type reactions wikipedia.orgnih.gov.

Sandmeyer and Related Reactions: The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with various nucleophiles wikipedia.org. This provides a powerful method for introducing a range of functional groups onto the aromatic ring that are otherwise difficult to install.

Halogenation: Using CuCl, CuBr, or KI allows for the synthesis of chloro-, bromo-, and iodo-substituted trifluoromethylthiobenzene derivatives.

Cyanation: Reaction with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Trifluoromethylthiolation: A Sandmeyer-type reaction can also be used to introduce a second SCF₃ group, which is a subject of ongoing research for creating highly fluorinated molecules ruhr-uni-bochum.denih.gov.

Reaction Type Reagents Product Functional Group
Sandmeyer ChlorinationCuCl / HCl-Cl
Sandmeyer BrominationCuBr / HBr-Br
IodinationKI-I
Sandmeyer CyanationCuCN / KCN-CN
TrifluoromethylthiolationMe₄NSCF₃, CuSCN (cat.)-SCF₃

Amidation: The amino group of 3-(trifluoromethylthio)aniline can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is fundamental in synthesizing a vast number of compounds, including many pharmaceuticals, by linking the trifluoromethylthio-substituted aryl moiety to other molecular fragments. The Buchwald-Hartwig amination provides a modern cross-coupling alternative for forming these C-N bonds wikipedia.orgrug.nllibretexts.orgacsgcipr.org.

Building Block for Heterocyclic Compounds

Aniline and its derivatives are crucial starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds vinhuni.edu.vn. 3-(Trifluoromethylthio)aniline serves as a valuable precursor for incorporating the trifluoromethylthio-phenyl group into various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Synthesis of Quinolines: Quinolines are a class of heterocyclic compounds found in many biologically active molecules, including the anti-malarial drug quinine orientjchem.org. Several classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as a key component orientjchem.orgresearchgate.netresearchgate.net. By using 3-(trifluoromethylthio)aniline in these reactions, quinolines bearing the SCF₃ group can be prepared. For example, in a Friedländer-type synthesis, 3-(trifluoromethylthio)aniline can be condensed with a β-ketoester to form the corresponding substituted quinoline orientjchem.org.

Synthesis of Benzimidazoles: The benzimidazole ring system is another privileged scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics vinhuni.edu.vnnih.gov. The most common synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. However, other routes start from anilines. For instance, 3-(trifluoromethylthio)aniline can be functionalized and then cyclized to form benzimidazole derivatives researchgate.netorganic-chemistry.org.

Synthesis of Indoles: The indole nucleus is a core component of many natural products and pharmaceuticals. A palladium-catalyzed reaction of 2-alkynylanilines with trifluoromethanesulfanylamide has been shown to produce 3-((trifluoromethyl)thio)indoles, demonstrating a direct pathway to incorporate the SCF₃ group into this important heterocycle nih.govresearchgate.net.

Scaffold for Advanced Fluorinated Organic Molecules

The incorporation of fluorine-containing groups, particularly SCF₃, is a well-established strategy in modern drug design to enhance molecular properties bohrium.comias.ac.in. This compound, via its aniline derivative, serves as a fundamental scaffold for building advanced, highly functionalized fluorinated molecules.

Incorporation into Complex Molecular Architectures

The 3-(trifluoromethylthio)aniline moiety is frequently used as a key building block in the synthesis of complex, biologically active molecules. The SCF₃ group's high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature can significantly improve a drug candidate's pharmacokinetic profile, including its ability to cross cell membranes and its stability against metabolic degradation nih.gov. This makes it an attractive component in the design of new pharmaceuticals and agrochemicals researchgate.netx-mol.net. The synthesis of various drug candidates and proprietary compounds often involves coupling 3-(trifluoromethylthio)aniline or its derivatives with other complex molecular fragments.

Use in Diverse Synthetic Sequences (e.g., cross-coupling reactions)

Modern synthetic organic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The 3-(trifluoromethylthio)phenyl scaffold can be readily incorporated into these powerful synthetic sequences.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds wikipedia.orgrug.nl. If the aniline is first converted to an aryl halide (e.g., via a Sandmeyer reaction), it can be coupled with a wide range of primary or secondary amines. Conversely, 3-(trifluoromethylthio)aniline itself can be coupled with various aryl or heteroaryl halides, providing a direct route to complex diarylamines libretexts.orgnih.gov.

Suzuki-Miyaura Coupling: To form new C-C bonds, the 3-(trifluoromethylthio)phenyl group can be functionalized with a boronic acid or boronic ester. Alternatively, an aryl halide derivative of the scaffold can be coupled with a variety of organoboron reagents. This reaction is exceptionally tolerant of functional groups and is a cornerstone of modern synthesis for creating biaryl structures common in materials science and medicinal chemistry.

Other Cross-Coupling Reactions: The versatility of the scaffold extends to other named reactions, such as Sonogashira (C-C alkyne coupling), Heck (C-C alkene coupling), and gold-catalyzed trifluoromethylthiolation reactions, further enabling its incorporation into diverse and complex molecular architectures nih.govresearchgate.netacs.org.

Role in Material Science and Other Chemical Fields

This compound is a specialized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility in material science and other chemical fields stems from the unique electronic properties imparted by its two key functional groups: the nitro (-NO₂) group and the trifluoromethylthio (-SCF₃) group. Both substituents are strongly electron-withdrawing, which profoundly influences the chemical reactivity and potential applications of the molecule. Aromatic compounds are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic electronics. ijrar.orgcareers360.com The specific attributes of this compound make it a strategic building block for creating materials with tailored electronic characteristics.

Contribution to Electron-Rich/Electron-Poor Systems

The core of this compound's contribution to material science lies in its pronounced electron-deficient nature. The benzene (B151609) ring is rendered significantly "electron-poor" due to the potent electron-withdrawing effects of both the attached nitro and trifluoromethylthio groups.

Nitro Group (-NO₂): This group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring by pulling electron density away from it through both inductive and resonance effects. blogspot.comfiveable.meprutor.ai This deactivation makes the ring less susceptible to electrophilic attack and is a key feature in designing molecules for specific electronic applications. blogspot.comwikipedia.org

Trifluoromethylthio Group (-SCF₃): The -SCF₃ group is also strongly electron-withdrawing, primarily due to the high electronegativity of the three fluorine atoms. nih.govccspublishing.org.cn This group is also highly lipophilic, a property that can enhance the solubility and processing of materials. enamine.netnbinno.comresearchgate.net Its electronic influence complements that of the nitro group, further reducing the electron density of the aromatic system. acs.org

This intensely electron-poor characteristic makes this compound an ideal building block for constructing materials based on electron-rich and electron-poor interactions. In material science, particularly in the field of organic electronics, the interface between electron-rich (donor) and electron-poor (acceptor) components is fundamental to the function of devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). By incorporating highly electron-deficient units derived from this compound, chemists can design polymers and small molecules with specific energy levels (HOMO/LUMO) to facilitate efficient charge separation and transport. rsc.org

Table 1: Electronic Properties of Substituent Groups

Functional Group Formula Electronic Effect on Benzene Ring Key Properties
Nitro -NO₂ Strongly Electron-Withdrawing Deactivates ring, facilitates nucleophilic substitution blogspot.comwikipedia.org
Trifluoromethylthio -SCF₃ Strongly Electron-Withdrawing Increases lipophilicity, enhances metabolic stability nih.govnbinno.comresearchgate.net

Intermediate in Functional Molecule Synthesis

The primary role of this compound in synthetic chemistry is as a precursor to other, more complex functional molecules. Its chemical structure allows for strategic modifications, most notably the transformation of the nitro group.

The reduction of the nitro group to an amine (-NH₂) is a fundamental and highly efficient transformation in organic synthesis. wikipedia.orgcsbsju.edu This reaction converts this compound into 3-(Trifluoromethylthio)aniline, a significantly more versatile synthetic intermediate.

Key Synthetic Transformations:

Reduction to Aniline: The nitro group is readily reduced using various reagents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation. This step is crucial as it introduces a reactive amino group. csbsju.edu

Versatility of the Aniline Derivative: The resulting 3-(Trifluoromethylthio)aniline serves as a cornerstone for building a diverse array of molecules. The amino group can undergo a wide range of reactions, including:

Diazotization: Conversion to a diazonium salt, which can then be replaced by numerous other functional groups (e.g., halides, hydroxyl, cyano).

Acylation and Alkylation: Formation of amides and substituted amines, which are common structures in pharmaceuticals and polymers.

Coupling Reactions: Participation in reactions to form larger, conjugated systems used in dyes and electronic materials.

The trifluoromethylthio group typically remains intact during these transformations, allowing its unique electronic and lipophilic properties to be carried forward into the final product. The ability to introduce the -SCF₃ moiety into complex molecules via this stable and versatile intermediate is highly valuable in medicinal chemistry for enhancing drug permeability and metabolic stability, and in agrochemistry for improving the efficacy of pesticides and herbicides. nih.govenamine.netnbinno.com

Q & A

Basic Research Questions

Q. What are the effective methods for synthesizing 3-(Trifluoromethylthio)nitrobenzene, and how can its structural integrity be validated?

  • Methodological Answer : The compound can be synthesized via domino C–H functionalization and annulation reactions using enaminones as precursors. Key steps include the use of trifluoromethylthiolation reagents under transition metal-free conditions. Structural validation should employ 1H^1H and 13C^{13}C NMR spectroscopy to confirm aromatic proton environments and carbon backbone integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups (e.g., nitro and trifluoromethylthio). For purity, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers accurately quantify this compound in environmental samples, given its low ambient concentrations?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal due to its sensitivity to nitro and halogenated groups. Pre-concentration via solid-phase extraction (SPE) using activated carbon or C18 cartridges improves detection limits. Calibration curves should be prepared with matrix-matched standards to account for environmental interferents. Detection limits as low as 0.1 ppb in water and 0.5 µg/m³ in air are achievable, as demonstrated in studies on nitrobenzene derivatives .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) predictions and experimental IR spectra for adsorption geometries of nitrobenzene derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from single-molecule DFT models versus multi-molecule adsorption observed experimentally. To address this, use periodic DFT models that account for surface coverage effects. Pair calculated vibrational frequencies with in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) under catalytic turnover conditions. For this compound, tilt or vertical adsorption geometries on Pd/Al2_2O3_3 catalysts can be inferred from symmetry (Cssv(yz)_{ssv(yz)}) and Pd–O bonding patterns .

Q. What role does the trifluoromethylthio (-SCF3_3) group play in modulating reactivity for heterocyclic synthesis?

  • Methodological Answer : The -SCF3_3 group enhances electrophilic substitution reactions due to its strong electron-withdrawing nature. In chromone synthesis, it directs regioselectivity during annulation, favoring 3-substituted products. Mechanistic studies using kinetic isotope effects (KIEs) and deuterium labeling can elucidate its influence on reaction pathways. Additionally, compare reaction rates with non-fluorinated analogs (e.g., -SCH3_3) to isolate electronic effects .

Q. How does the stability of this compound under thermal or catalytic conditions impact its application in multi-step syntheses?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (>200°C). For catalytic applications (e.g., hydrogenation), monitor stability via in situ Raman spectroscopy to detect intermediates like aniline derivatives. Adjust reaction parameters (e.g., H2_2 pressure, solvent polarity) to mitigate premature degradation. Residual hydrogen on Pd/Al2_2O3_3 catalysts can also reduce nitro groups, necessitating pre-treatment to remove surface H2_2 .

Data Contradiction and Analysis

Q. Why do environmental degradation studies report variable half-lives for nitrobenzene derivatives, and how can these inconsistencies be addressed?

  • Methodological Answer : Half-life variability stems from microbial adaptation and matrix effects (e.g., soil vs. water). Use standardized OECD 301/302 biodegradation protocols with controlled inocula. For this compound, conduct parallel experiments in adapted vs. non-adapted media to quantify degradation kinetics. Aniline detection via LC-MS/MS serves as a degradation marker. Report degradation rates with explicit mention of microbial consortia and redox conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.